molecular formula C11H11ClN4OS B7772162 N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide

N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide

Cat. No.: B7772162
M. Wt: 282.75 g/mol
InChI Key: LKJJGJANLVCPBA-UHFFFAOYSA-N
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Description

N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide is an organic compound with the molecular formula C11H11ClN4OS. It is characterized by the presence of a cyano group, a chlorophenyl group, and a sulfanyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide typically involves the reaction of 4-chlorobenzenethiol with ethylidenehydrazinecarboxamide in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-{1-amino-2-[(4-bromophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
  • N’-{1-amino-2-[(4-fluorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide
  • N’-{1-amino-2-[(4-methylphenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide

Uniqueness

N’-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

N-[[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJJGJANLVCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NNC(=O)CC#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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